molecular formula C29H29N5O3 B2493898 1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one CAS No. 1020051-90-4

1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one

Cat. No. B2493898
CAS RN: 1020051-90-4
M. Wt: 495.583
InChI Key: BQBMXXFBTUOLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step chemical reactions starting from basic furan compounds, undergoing Claisen Schmidt condensation, followed by cyclization and Mannich's reaction to produce the desired product. The structures of these compounds are usually confirmed using IR, NMR (both ^1H and ^13C), and mass spectrometry data (J. Kumar et al., 2017).

Molecular Structure Analysis

Detailed analysis of molecular structures is often performed using spectroscopic methods and computational studies. Techniques such as X-ray diffraction, vibrational spectroscopy, and DFT calculations help in determining the optimized molecular structures, which are crucial for understanding the compound's behavior and reactivity (Hong Sun et al., 2021).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, where functional groups like furan and pyrazole rings undergo various chemical reactions including cycloadditions, nucleophilic substitutions, and electrophilic additions, showcasing a wide range of chemical properties and potential for further derivatization (G. V. Boyd et al., 1976).

Physical Properties Analysis

Physical properties such as solubility, melting points, and boiling points are typically derived from experimental data. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups like morpholine and furan, which affect the compound's polarity and intermolecular interactions (B. Gabriele et al., 2012).

Chemical Properties Analysis

The compound's chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific reactions like cycloaddition or nucleophilic attack, are key to understanding its utility in synthesis and application in various fields. Studies on similar compounds suggest that the presence of functional groups such as furan and morpholine significantly impacts these chemical properties, offering insights into reaction mechanisms and pathways (J. Guillard et al., 2001).

Scientific Research Applications

Molecular Docking and Antibacterial Activity

A study focused on novel synthesized pyrazole derivatives, closely related to the compound of interest, explored their antibacterial activities through molecular docking studies. These compounds, synthesized from furan derivatives, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific substitutions enhancing their efficacy. The molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, suggesting a potential mechanism for their antibacterial activity (Khumar, Ezhilarasi, & Prabha, 2018).

Antimicrobial Synthesis and Activity

Another study reported on the synthesis of heterocyclic compounds using a core structure similar to the compound . These compounds demonstrated promising antimicrobial properties. The research highlighted the utility of furan- and pyrazole-based structures in generating novel molecules with significant biological activities, including antibacterial and antifungal effects (Abdelhamid et al., 2019).

Pharmacological Evaluation of Azole Derivatives

Research on azole derivatives related to the compound explored their antimicrobial activities. New oxadiazole, thiazolidine, and triazole derivatives were synthesized and evaluated for their effects against various microorganisms. Some of these compounds displayed promising antimicrobial potential, underscoring the therapeutic possibilities of furan- and pyrazole-incorporating molecules (Başoğlu et al., 2013).

Synthesis and Bioactive Compound Development

A study on the synthesis of potentially bioactive compounds from visnaginone, which shares structural similarities with the chemical compound of interest, indicated the versatility of furan derivatives in medicinal chemistry. These compounds were synthesized through various chemical reactions and evaluated for their potential bioactivities, highlighting the diverse applications of furan-based structures in developing new therapeutic agents (Hafez, Ahmed, & Haggag, 2001).

Mechanism of Action

properties

IUPAC Name

1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-21-9-11-22(12-10-21)29-24(19-33(31-29)23-6-3-2-4-7-23)26-18-25(27-8-5-15-37-27)30-34(26)28(35)20-32-13-16-36-17-14-32/h2-12,15,19,26H,13-14,16-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBMXXFBTUOLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CN4CCOCC4)C5=CC=CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.